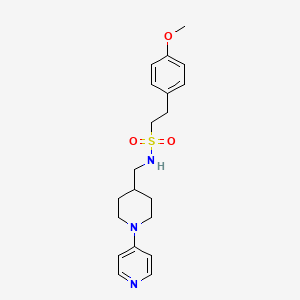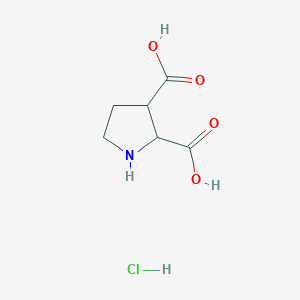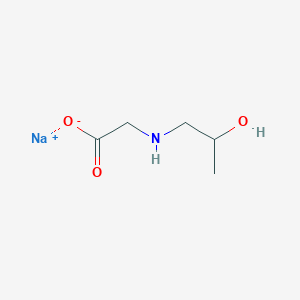
2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of pharmacological activities. The presence of a 4-methoxyphenyl group suggests potential for interaction with biological systems, while the piperidinyl moiety could imply central nervous system activity.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored in various studies. For instance, the rearrangement of N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides under alkaline conditions leads to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides, which can be further processed to yield piperidine derivatives . Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported to produce a novel pyridine derivative with a 40% yield at room temperature . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, and their characterization often requires advanced techniques such as NMR, MS, and X-ray single crystal diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. The kinetics and mechanism of transformation reactions have been studied, revealing that such reactions can be catalyzed by general bases, general acids, and hydroxide ions . The rate-limiting step often involves the splitting off of a proton from an intermediate, and the reaction kinetics can be influenced by the pKa value of the acid buffer component . Understanding these reaction mechanisms is crucial for optimizing synthesis and predicting the behavior of the compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The kinetics of hydrolysis, for example, have been investigated for a related compound, showing specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed decomposition . The determination of pKa values, ionic strength effects, and thermodynamic parameters such as activation energy and enthalpy are important for understanding the stability and reactivity of these compounds .
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
A study by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of some piperidine derivatives reveals significant insights. They investigated these properties on the corrosion of iron using quantum chemical calculations and molecular dynamics simulations. The findings suggest that certain piperidine derivatives, similar in structure to the compound , may play a role in mitigating corrosion, especially in iron. This could have applications in industrial and engineering fields where corrosion resistance is crucial Kaya et al., 2016.
2. Pharmaceutical Research
Cheng De-ju (2015) conducted research on methylbenzenesulfonamide derivatives with active groups like pyridine and benzenesulfonyl. The study's focus on small molecular antagonists shows potential applications in preventing human HIV-1 infection. This suggests the broader utility of related compounds in pharmaceutical research, particularly in the development of antiviral drugs Cheng De-ju, 2015.
3. Pesticide Development
E. A. Bakhite et al. (2014) synthesized and tested the efficacy of various pyridine derivatives as insecticides. Their study indicates that these compounds have moderate to strong aphidicidal activities, implying their potential use in developing new pesticides. The effectiveness of these compounds against pests like the cowpea aphid suggests the potential application of similar compounds in agriculture Bakhite et al., 2014.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-20-4-2-17(3-5-20)10-15-27(24,25)22-16-18-8-13-23(14-9-18)19-6-11-21-12-7-19/h2-7,11-12,18,22H,8-10,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNUMGOOPBRUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)
![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
